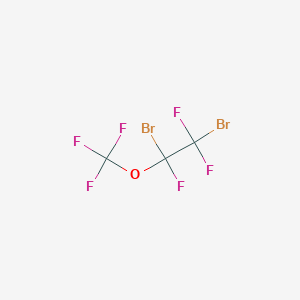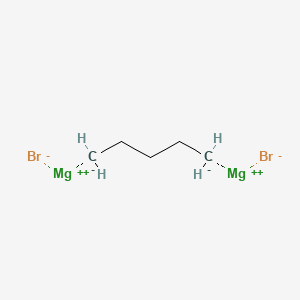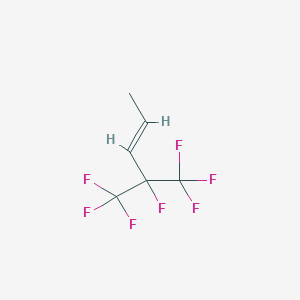
(E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-ene
Vue d'ensemble
Description
“(E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-ene” is a chemical compound with the molecular formula C6F12 . It is also known as “(E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene” and "(E)-Perfluoro(4-methyl-2-pentene)" .
Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C6F12 . The average mass of the molecule is 300.045 Da and the monoisotopic mass is 299.980835 Da . More detailed structural information or a 3D model of the molecule may be available in specialized chemical databases .Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
The compound has been used in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrimidines and triazines, showcasing its utility in organic chemistry and materials science (Chi et al., 2000).
It is also involved in reactions forming specific Dewar pyrroles and hydroxylamines, contributing to the field of fluorine chemistry and offering potential applications in pharmaceutical and agrochemical research (Kobayashi et al., 1978); (Barlow et al., 1980).
Research shows its utility in the production of perfluorinated compounds and materials with low surface energy, which are important in industrial applications such as coatings and non-stick surfaces (Borkar et al., 2004).
Environmental and Bioremediation Research
- Studies have explored microbial cleavage of C‒F bonds in substances like (E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-ene, contributing to our understanding of environmental degradation and bioremediation of persistent organic pollutants (Yu et al., 2019).
Material Science and Fluorine Chemistry
Its reactions with various nucleophiles have been studied for the synthesis of partially fluorinated products, which are important in the development of new materials and chemicals (Coe et al., 1998).
The compound plays a role in the synthesis of highly fluorinated styrene-based materials, which are significant in creating substances with specific properties like low surface energy and high chemical resistance (S. Borkar et al., 2004).
Propriétés
IUPAC Name |
(E)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7/c1-2-3-4(7,5(8,9)10)6(11,12)13/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICRRKCIKMEFE-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



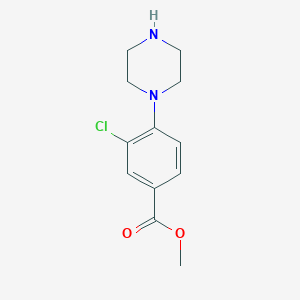
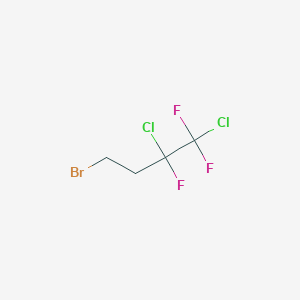
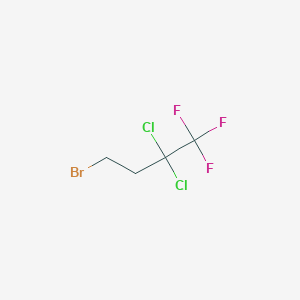


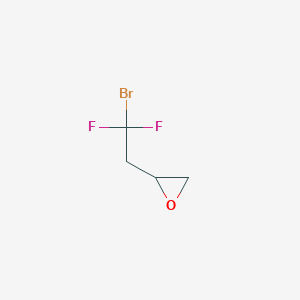


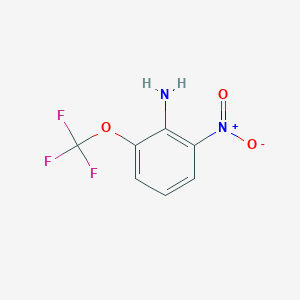
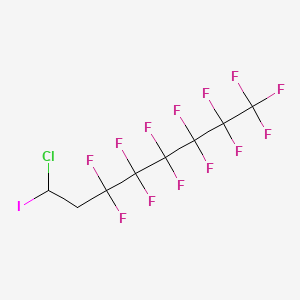
![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)
